molecular formula C6H4N4O2S B8664391 5-(5-nitrothiophen-2-yl)-1H-1,2,4-triazole

5-(5-nitrothiophen-2-yl)-1H-1,2,4-triazole

Cat. No.: B8664391
M. Wt: 196.19 g/mol
InChI Key: XPOHWKGOECNXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-nitrothiophen-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a nitrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-nitrothiophen-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-nitrothiophene-2-carbaldehyde with hydrazine derivatives under acidic or basic conditions to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(5-nitrothiophen-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-nitrothiophen-2-yl)-1H-1,2,4-triazole is unique due to its specific combination of a nitrothiophene moiety and a triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H4N4O2S

Molecular Weight

196.19 g/mol

IUPAC Name

5-(5-nitrothiophen-2-yl)-1H-1,2,4-triazole

InChI

InChI=1S/C6H4N4O2S/c11-10(12)5-2-1-4(13-5)6-7-3-8-9-6/h1-3H,(H,7,8,9)

InChI Key

XPOHWKGOECNXKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C2=NC=NN2

Origin of Product

United States

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